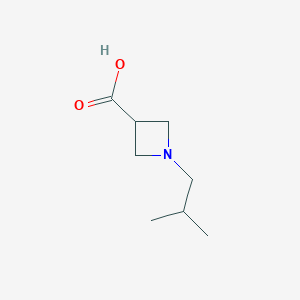![molecular formula C10H10O2S B6147682 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid CAS No. 1194655-80-5](/img/new.no-structure.jpg)
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiatricyclo[5210,2,6]deca-2(6),4-diene-4-carboxylic acid is a complex organic compound with a unique tricyclic structure incorporating a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds within the tricyclic structure, potentially leading to the formation of more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated tricyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom and the tricyclic structure play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the carboxylic acid group.
Tricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the sulfur atom.
Uniqueness: 3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group within its tricyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1194655-80-5 |
|---|---|
分子式 |
C10H10O2S |
分子量 |
194.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



